molecular formula C17H12Cl2N4O4S2 B5156470 2,4-dichloro-N-[5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

2,4-dichloro-N-[5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5156470
M. Wt: 471.3 g/mol
InChI Key: SQCSVSFEXWHOKT-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2,4-dichloro-N-[5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. The general synthetic route includes the formation of the thiadiazole ring followed by the introduction of the benzamide moiety. Common reagents used in the synthesis include thionyl chloride, hydrazine hydrate, and various substituted benzoyl chlorides. The reaction conditions typically involve refluxing in organic solvents such as ethanol or dichloromethane .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. This can result in antibacterial, antifungal, or anticancer effects depending on the specific target .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as 2,4-dichloro-N-(4-methoxy-benzyl)-benzamide and various 2,4-disubstituted thiazoles. These compounds share similar biological activities but differ in their specific molecular targets and potency.

Properties

IUPAC Name

2,4-dichloro-N-[5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O4S2/c1-27-14-5-2-9(6-13(14)23(25)26)8-28-17-22-21-16(29-17)20-15(24)11-4-3-10(18)7-12(11)19/h2-7H,8H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCSVSFEXWHOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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